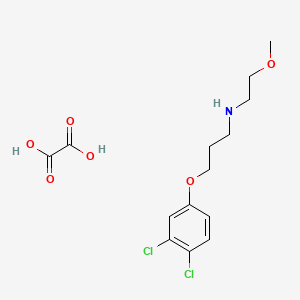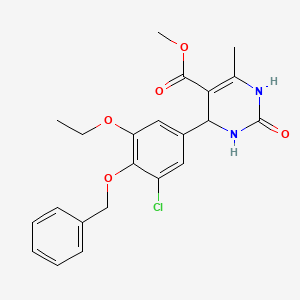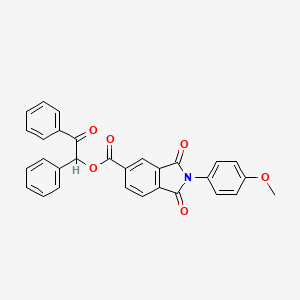
2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
2-oxo-1,2-diphenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C30H21NO6 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.13688739 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
Research by van Wolven et al. (2006) delves into the photocycloaddition of methyl phenylglyoxylate to produce oxetanes, showcasing the compound's role in facilitating these reactions and the potential for creating complex molecular structures with specific configurations, which could have implications for material science and synthetic chemistry (van Wolven, Döpp, & Henkel, 2006).
Catalytic Activity in Reduction Reactions
Bernando et al. (2015) investigated oxo-rhenium(V) complexes containing heterocyclic ligands for their catalytic activity in the reduction of aldehydes. This study underscores the utility of such compounds in catalysis, potentially offering a pathway to more efficient and selective synthesis methods in organic chemistry and industrial applications (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).
Biomedical Polymer Research
Kroneková et al. (2016) explored the cytotoxicity and immunomodulative properties of poly(2-isopropenyl-2-oxazoline), suggesting potential biomedical applications for such polymers. The research implies that these materials could be used in drug delivery systems, highlighting the importance of understanding the biological interactions of novel compounds (Kroneková, Mikulec, et al., 2016).
Aggregation-Induced Emission
Tong et al. (2007) synthesized derivatives of tetraphenylethylene to investigate their fluorescence properties, focusing on aggregation-induced emission. This study points to the potential of such compounds in the development of new fluorescent probes for bioimaging and sensing applications, demonstrating the broad applicability of innovative chemical compounds in scientific research (Tong, Hong, et al., 2007).
AChE Inhibition for Alzheimer’s Disease
Andrade-Jorge et al. (2018) synthesized and evaluated a dioxoisoindoline compound as an acetylcholinesterase (AChE) inhibitor, offering insights into its potential therapeutic application in treating Alzheimer’s disease. The study contributes to the understanding of phthalimide derivatives as AChE inhibitors, supporting the exploration of new treatments for neurodegenerative diseases (Andrade-Jorge, Bribiesca-Carlos, et al., 2018).
Propiedades
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO6/c1-36-23-15-13-22(14-16-23)31-28(33)24-17-12-21(18-25(24)29(31)34)30(35)37-27(20-10-6-3-7-11-20)26(32)19-8-4-2-5-9-19/h2-18,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEHYFSMWDBPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate](/img/structure/B4000245.png)
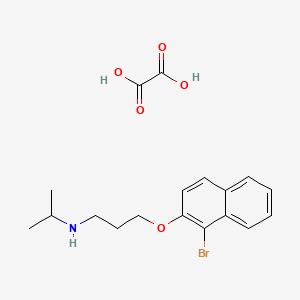
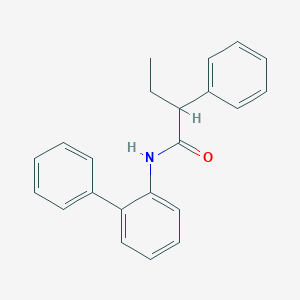
![N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000267.png)
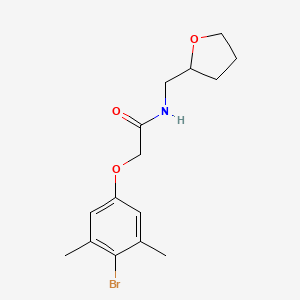
![N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000271.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4000278.png)
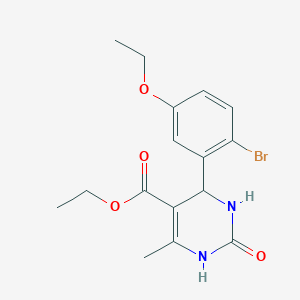
![2-[4-(2-Tert-butyl-6-methylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4000299.png)
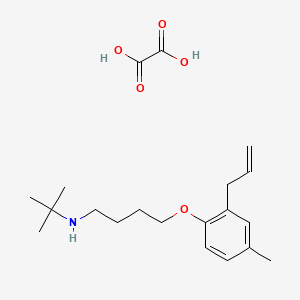
![N-(3-chlorophenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4000311.png)
